7-Methyl-1-azaspiro[3.5]nonan-2-one

Lipophilicity Drug-likeness Lead optimisation

7-Methyl-1-azaspiro[3.5]nonan-2-one (CAS 1339184-40-5) is a C7-methyl-substituted spirocyclic β-lactam belonging to the 1-azaspiro[3.5]nonan-2-one scaffold class. It carries a four-membered β-lactam ring fused via a spiro carbon to a cyclohexane ring bearing a single methyl substituent at the 7-position, yielding a molecular formula of C₉H₁₅NO and a molecular weight of 153.22 g/mol.

Molecular Formula C9H15NO
Molecular Weight 153.225
CAS No. 1339184-40-5
Cat. No. B2980362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1-azaspiro[3.5]nonan-2-one
CAS1339184-40-5
Molecular FormulaC9H15NO
Molecular Weight153.225
Structural Identifiers
SMILESCC1CCC2(CC1)CC(=O)N2
InChIInChI=1S/C9H15NO/c1-7-2-4-9(5-3-7)6-8(11)10-9/h7H,2-6H2,1H3,(H,10,11)
InChIKeyXBPDQBWCZIJYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1-azaspiro[3.5]nonan-2-one (CAS 1339184-40-5): Spirocyclic β-Lactam Building Block for Medicinal Chemistry Procurement


7-Methyl-1-azaspiro[3.5]nonan-2-one (CAS 1339184-40-5) is a C7-methyl-substituted spirocyclic β-lactam belonging to the 1-azaspiro[3.5]nonan-2-one scaffold class. It carries a four-membered β-lactam ring fused via a spiro carbon to a cyclohexane ring bearing a single methyl substituent at the 7-position, yielding a molecular formula of C₉H₁₅NO and a molecular weight of 153.22 g/mol [1]. The compound is registered under EC number 851-094-2 and carries harmonised GHS hazard classifications of Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) based on a single ECHA notification [2]. Spirocyclic β-lactams constitute a privileged scaffold class in drug discovery, valued for their high fraction of sp³-hybridised carbon atoms (Fsp³ ≥ 0.47; mean ~0.60 in screening libraries), which has been empirically correlated with improved aqueous solubility, reduced promiscuity, and lower attrition rates during clinical development [3].

Why 7-Methyl-1-azaspiro[3.5]nonan-2-one Cannot Be Interchanged with Generic 1-Azaspiro[3.5]nonan-2-one Analogs


Within the 1-azaspiro[3.5]nonan-2-one series, the position, nature, and number of substituents on the cyclohexane ring fundamentally alter lipophilicity, hydrogen-bonding capacity, stereochemical complexity, and safety classification in ways that render simple interchange hazardous for both synthetic reproducibility and downstream biological profiling. The C7-methyl substituent on the target compound produces a computed XLogP3 of 1.1, compared to 0.9 for the unsubstituted parent [1][2], and critically preserves one hydrogen bond donor (the β-lactam N–H), unlike the N-methyl positional isomer (7-methyl-7-azaspiro[3.5]nonan-2-one) which has zero HBD capacity (XLogP3 = 0.3; HBD = 0) [3]. The gem-dimethyl analog (6,6-dimethyl-1-azaspiro[3.5]nonan-2-one) introduces one undefined stereocenter—absent in the target compound—complicating chiral resolution and batch-to-batch consistency during procurement [4]. Furthermore, the parent unsubstituted scaffold carries a broader GHS hazard profile, adding dermal (H312) and inhalation (H332) acute toxicity warnings from aggregate ECHA notifications that are not present for the target compound [2]. These differences are quantitatively material and preclude casual substitution.

Quantitative Differentiation Evidence for 7-Methyl-1-azaspiro[3.5]nonan-2-one vs. Closest Analogs


Optimised Lipophilicity: XLogP3 = 1.1 Balances Permeability and Solubility vs. Parent (0.9) and N-Methyl Isomer (0.3)

The target compound exhibits a computed XLogP3 of 1.1, positioning it in an intermediate lipophilicity window that is close to the empirical optimum for oral drug candidates (cLogP 1–3) while remaining distinct from its closest analogs. The unsubstituted parent 1-azaspiro[3.5]nonan-2-one is more polar (XLogP3 = 0.9) [2], whereas the N-methyl positional isomer 7-methyl-7-azaspiro[3.5]nonan-2-one drops to XLogP3 = 0.3—a shift of −0.8 log units that significantly reduces predicted membrane permeability [3]. At the other extreme, the gem-dimethyl analog 6,6-dimethyl-1-azaspiro[3.5]nonan-2-one reaches XLogP3 = 1.7, increasing lipophilicity by +0.6 log units, which may erode aqueous solubility [4]. All XLogP3 values were computed using the same PubChem XLogP3 3.0 algorithm, ensuring cross-compound comparability.

Lipophilicity Drug-likeness Lead optimisation

Hydrogen Bond Donor Retention: HBD = 1 Preserves Key Pharmacophoric Capability Lacking in N-Methyl Isomer (HBD = 0)

The target compound retains one hydrogen bond donor (HBD = 1, the β-lactam N–H), identical to the parent scaffold and the 6,6-dimethyl analog [2][3]. In contrast, the N-methyl positional isomer 7-methyl-7-azaspiro[3.5]nonan-2-one has HBD = 0 because the lactam nitrogen is methylated, eliminating the N–H proton [1]. This is a binary functional difference: the N-methyl isomer cannot donate a hydrogen bond, which may abolish interactions with hydrogen bond acceptor sites on biological targets (e.g., backbone carbonyls in enzyme active sites). Concurrently, the N-methyl isomer gains an additional hydrogen bond acceptor (HBA = 2 vs. HBA = 1 for the target), altering solvation and recognition properties.

Hydrogen bonding Target engagement Pharmacophore integrity

Reduced GHS Hazard Burden: Target Lacks Dermal (H312) and Inhalation (H332) Acute Toxicity Warnings Present in Parent Scaffold

According to the ECHA C&L Inventory and PubChem GHS summaries, 7-methyl-1-azaspiro[3.5]nonan-2-one carries four hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) from a single notifier [1]. The unsubstituted parent 1-azaspiro[3.5]nonan-2-one carries all four of these plus H312 (harmful in contact with skin, 50% notification ratio) and H332 (harmful if inhaled, 50% notification ratio), aggregated across two ECHA notifications [2]. The absence of H312 and H332 for the target compound represents a tangible reduction in handling hazard burden, particularly relevant for laboratories conducting gram-scale synthesis where dermal and inhalation exposure routes are salient.

Safety profile GHS classification Laboratory handling

Stereochemically Defined Scaffold: Zero Undefined Stereocenters vs. 6,6-Dimethyl Analog (1 Undefined), Ensuring Synthetic Reproducibility

The target compound has zero undefined atom stereocenters, meaning its stereochemical configuration is fully specified at the level of PubChem's computed descriptor set [1]. The same is true for the parent scaffold and the N-methyl isomer [2][3]. However, the 6,6-dimethyl-1-azaspiro[3.5]nonan-2-one analog carries one undefined atom stereocenter [4]—the spiro carbon becomes prochiral when the cyclohexane ring bears gem-dimethyl substitution, introducing enantiomeric ambiguity unless explicitly resolved during synthesis. This undefined stereocenter count directly correlates with potential batch-to-batch variability in chiral purity and complicates analytical characterisation.

Stereochemistry Synthetic reproducibility Batch consistency

High Fsp³ Character (0.89) Aligns with Privileged Scaffold Criteria Linked to Clinical Attrition Reduction

7-Methyl-1-azaspiro[3.5]nonan-2-one has a computed Fsp³ (fraction of sp³-hybridised carbon atoms) of 0.89 (8 sp³ carbons out of 9 total carbons) [1], placing it among high-Fsp³ spirocyclic scaffolds. This value exceeds the typical mean Fsp³ of commercial screening libraries (~0.60) and is consistent with the class of spiro[3.5] frameworks identified as privileged structures in drug discovery [2]. Lovering et al. demonstrated that higher Fsp³ correlates with improved aqueous solubility, lower promiscuity, and reduced attrition rates during clinical development [3]. Within the analog set, the parent scaffold has Fsp³ = 0.875 (7/8), the N-methyl isomer also 0.89 (8/9), and the 6,6-dimethyl analog 0.90 (9/10)—all are high, but the target compound uniquely combines high Fsp³ with a balanced lipophilicity–HBD profile not simultaneously achieved by the comparators.

Fsp³ Drug-likeness Privileged scaffold

Evidence-Backed Application Scenarios for Procuring 7-Methyl-1-azaspiro[3.5]nonan-2-one


Fsp³-Enriched Fragment Library Construction for Lead Discovery Screening

With an Fsp³ of 0.89, a molecular weight of 153.22 g/mol (well below the fragment rule-of-three MW threshold of 300 Da), and XLogP3 = 1.1, 7-methyl-1-azaspiro[3.5]nonan-2-one meets all criteria for a high-quality fragment library member [1]. The spirocyclic architecture provides three-dimensional shape diversity absent from planar aromatic fragments, while the retained N–H hydrogen bond donor enables direction-specific interactions with protein targets. Comparative analysis confirms that the N-methyl isomer (HBD = 0) cannot serve this role in fragment-based screening campaigns that require H-bond donor pharmacophores [2]. The compound is suitable for direct dissolution in polar aprotic solvents (DMSO-d₆, CDCl₃) at millimolar concentrations typical of fragment screening cascades.

Spirocyclic β-Lactam Intermediate for Kinase or Protease Inhibitor Scaffold Derivatisation

The β-lactam N–H (HBD = 1) of 7-methyl-1-azaspiro[3.5]nonan-2-one provides a synthetic handle for N-arylation, N-acylation, or N-sulfonylation, enabling diversification into focused libraries targeting enzymes that recognise β-lactam or spirocyclic motifs—including serine hydrolases, penicillin-binding proteins, and select kinases [1]. The spirocyclic β-lactam class has established precedent as cholesterol absorption inhibitors (e.g., SCH 54016, SCH 58053) and as β-turn mimetics in peptidomimetic chemistry [2]. The C7-methyl group enhances lipophilicity (+0.2 XLogP3 vs. parent) without adding stereochemical ambiguity, making it preferable to the 6,6-dimethyl analog for programs requiring defined single-enantiomer intermediates [3].

Physicochemical Probe for Structure–Property Relationship (SPR) Studies in Spiro Scaffold Series

The systematic variation in computed physicochemical properties across the 1-azaspiro[3.5]nonan-2-one series makes the target compound an essential reference point for SPR studies. Its intermediate XLogP3 (1.1), single HBD/HBA pair (1/1), and TPSA of 29.1 Ų position it between the more polar parent (XLogP3 = 0.9) and the more lipophilic 6,6-dimethyl analog (XLogP3 = 1.7) [1][2]. Researchers constructing matched molecular pair analyses can use the target compound to isolate the effect of monomethyl cyclohexane substitution on solubility, permeability, and metabolic stability relative to the unsubstituted baseline and the gem-dimethyl congener.

Reduced-Hazard Building Block for Academic and High-Throughput Medicinal Chemistry Laboratories

The narrower GHS acute toxicity profile of 7-methyl-1-azaspiro[3.5]nonan-2-one—specifically the absence of H312 (dermal toxicity) and H332 (inhalation toxicity) classifications present for the parent scaffold—makes it a pragmatically safer choice for high-throughput parallel synthesis environments where multiple chemists handle building blocks on open benches [1]. This reduced hazard burden can streamline institutional chemical hygiene plans and lower the administrative overhead associated with procurement and storage of acute toxicants, without compromising the structural features essential for medicinal chemistry applications [2].

Quote Request

Request a Quote for 7-Methyl-1-azaspiro[3.5]nonan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.